

An In-depth Technical Guide to the Spectroscopic Data of Tetrahydrofurfurylamine

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Compound of Interest

Compound Name: *Tetrahydrofurfurylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Tetrahydrofurfurylamine** ($C_5H_{11}NO$), a versatile building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the essential NMR, IR, and MS data for **Tetrahydrofurfurylamine**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.9 - 4.1	m	1H	H-5 (CH-O)
~3.6 - 3.8	m	2H	H-2 (CH ₂ -O)
~2.6 - 2.8	m	2H	H-6 (CH ₂ -N)
~1.8 - 2.0	m	2H	H-3 (CH ₂)
~1.5 - 1.7	m	2H	H-4 (CH ₂)
~1.2 (variable)	br s	2H	NH ₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The NH₂ signal is often broad and its chemical shift is dependent on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~78.0	C-5 (CH-O)
~68.0	C-2 (CH ₂ -O)
~45.0	C-6 (CH ₂ -N)
~29.0	C-3 or C-4 (CH ₂)
~26.0	C-4 or C-3 (CH ₂)

Note: Data is compiled from typical values for substituted tetrahydrofurans and primary amines. SpectraBase indicates that ^{13}C NMR data is available for **Tetrahydrofurfurylamine** in Chloroform-d.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration	Description
3400 - 3250	N-H stretch	Two bands, characteristic of a primary amine.[2]
2950 - 2850	C-H stretch	Aliphatic C-H bonds.[2]
1650 - 1580	N-H bend	Scissoring vibration of the primary amine.
1100 - 1000	C-O stretch	Strong absorption typical for ethers.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
101	[M] ⁺ (Molecular Ion)
71	[M - CH ₂ NH ₂] ⁺ or Ring-opened fragment
43	C ₃ H ₇ ⁺
30	[CH ₂ =NH ₂] ⁺ (Base Peak)

Note: The molecular weight of **Tetrahydrofurfurylamine** is 101.15 g/mol, consistent with the Nitrogen Rule which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3][4][5][6][7] The base peak at m/z 30 is a classic indicator of a primary amine due to stable iminium ion formation from α -cleavage.[8][9][10][11][12][13]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Tetrahydrofurfurylamine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of

an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

- ^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16.
- Relaxation Delay: 1-2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. To confirm the NH_2 protons, a D_2O exchange experiment can be performed; adding a drop of D_2O will cause the NH_2 peak to disappear.

- ^{13}C NMR Acquisition:

- Instrument: 100 MHz (or corresponding frequency) NMR Spectrometer.
- Pulse Sequence: Standard proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 128 or more, depending on concentration and instrument sensitivity.
- Relaxation Delay: 2 seconds.
- Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl_3 at 77.16 ppm) or TMS (0.00 ppm).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: As **Tetrahydrofurfurylamine** is a liquid, a "neat" sample is prepared. [14] Place one drop of the liquid onto the surface of one NaCl or KBr salt plate. Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.

- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
 - Technique: Transmission.
 - Procedure: Obtain a background spectrum of the clean, empty salt plates. Place the prepared sample holder into the instrument's sample compartment. Acquire the sample spectrum over a range of approximately 4000 to 600 cm^{-1} . The final spectrum is the ratio of the sample scan to the background scan.

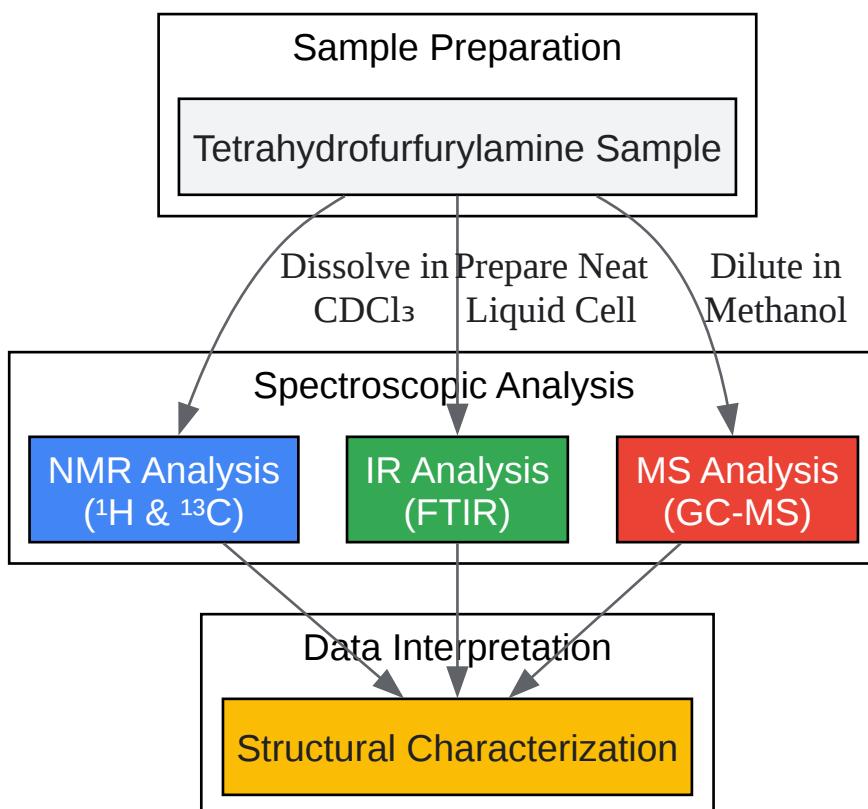
2.3 Mass Spectrometry (MS)

- Sample Preparation & Introduction:
 - Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for a volatile amine.
 - Preparation: Prepare a dilute solution of **Tetrahydrofurfurylamine** (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
 - Injection: Inject a small volume (e.g., 1 μL) of the solution into the GC injector port.
- Data Acquisition:
 - GC Conditions:
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: Start at a low temperature (e.g., 50°C), then ramp to a higher temperature (e.g., 250°C) to ensure elution.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 25 - 200.

Mandatory Visualizations

3.1 Experimental Workflow The following diagram illustrates the general workflow for the spectroscopic analysis of **Tetrahydrofurfurylamine**.

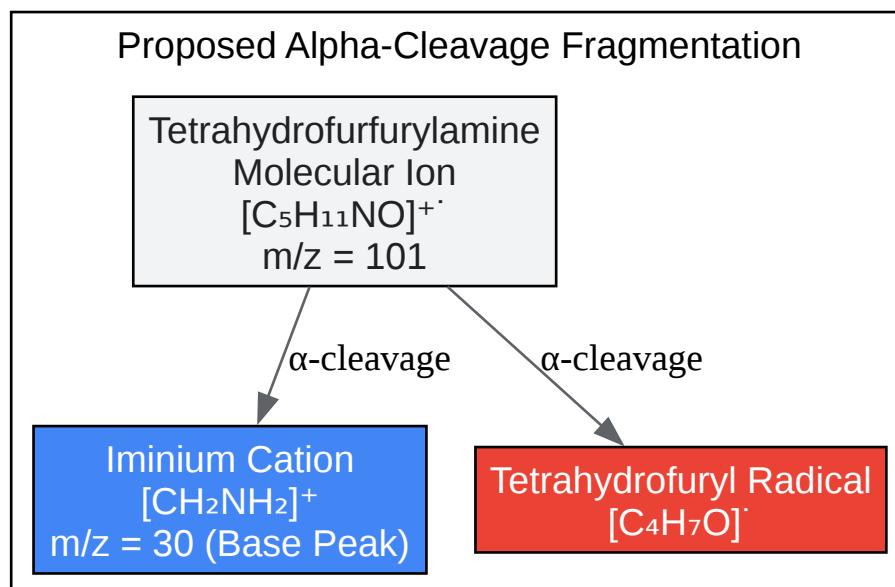


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A generalized workflow for spectroscopic analysis.

3.2 Mass Spectrometry Fragmentation Pathway

The primary fragmentation pathway for **Tetrahydrofurfurylamine** upon electron ionization is alpha-cleavage, which accounts for the observed base peak at m/z 30.[8][9][10]



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